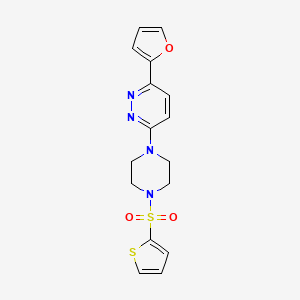

3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(furan-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S2/c21-25(22,16-4-2-12-24-16)20-9-7-19(8-10-20)15-6-5-13(17-18-15)14-3-1-11-23-14/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIPSHCIRAUDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting with the formation of the furan and thiophene rings. These rings are then linked through a series of reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as amines or halides can be used to substitute functional groups on the compound.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different substituents on the rings.

Scientific Research Applications

The compound 3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 320.38 g/mol. The compound features a furan ring, a pyridazine moiety, and a piperazine group, which contribute to its biological activity.

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents due to its structural features that can interact with biological targets. Its design includes:

- Antidepressant Activity : The piperazine moiety is often associated with antidepressant properties. Studies have indicated that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the furan and thiophene rings enhances its potential to act as a chemotherapeutic agent.

Neuropharmacology

Research indicates that compounds similar to this structure can influence central nervous system (CNS) activity. The piperazine component is known for its ability to cross the blood-brain barrier, making it a candidate for:

- Anxiolytic Effects : Potential applications in treating anxiety disorders through modulation of GABAergic pathways.

- Cognitive Enhancers : Investigations into its effects on memory and learning processes are ongoing.

Antimicrobial Properties

The sulfonyl group in the compound may contribute to antimicrobial activity. Compounds containing thiophene and furan rings have been reported to possess significant antibacterial and antifungal properties.

Synthetic Intermediates

Due to its unique structure, this compound can serve as an intermediate in the synthesis of more complex molecules, especially in drug discovery processes.

Case Study 1: Anticancer Research

A study conducted on the anticancer properties of derivatives similar to this compound found that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of the furan and thiophene rings in enhancing activity through apoptosis induction mechanisms.

Case Study 2: Neuropharmacological Effects

Research published in a pharmacology journal examined the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The study concluded that compounds with similar structural features to our target compound exhibited significant reductions in anxiety levels, indicating potential therapeutic use in human anxiety disorders.

Mechanism of Action

The mechanism by which 3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Pyridazine-based compounds with piperazine substituents are widely explored in medicinal chemistry. Below is a comparative analysis of structurally related analogs:

Key Observations:

Core Structure Variations: The pyridazine core (target compound) vs. pyrimidine () alters electronic properties. Pyridazines have two adjacent nitrogen atoms, increasing dipole moments and hydrogen-bonding capacity compared to pyrimidines, which may enhance interactions with enzymes or receptors .

Substituent Effects: Thiophene Sulfonyl vs. Furan vs. Pyridine/Thiophene: Furan’s oxygen atom offers weaker electron-donating effects compared to sulfur (thiophene) or nitrogen (pyridine), influencing metabolic stability and π-π stacking interactions.

Biological Activity :

- The 2-fluorophenyl-piperazinyl derivative () exhibits antiplatelet and antibacterial activity, suggesting that halogenated aryl groups enhance selectivity for peripheral targets.

- MW069a () demonstrates potent inhibition of p38αMAPK, a kinase implicated in neuroinflammation, highlighting the importance of pyrimidine-piperazine motifs in central nervous system targeting.

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a novel pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 364.45 g/mol. The chemical structure features a furan ring, a pyridazine core, and a piperazine moiety substituted with a thiophenesulfonyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyridazine exhibit various biological activities, including:

- Antitumor Activity : Some pyridazine derivatives have shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their effectiveness against bacterial and fungal strains.

- Neuropharmacological Effects : Certain analogs have demonstrated potential in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Structure-Activity Relationships (SAR)

The SAR analysis of related compounds indicates that modifications to the substituents on the pyridazine ring can significantly affect biological efficacy. For instance:

| Compound Modification | Biological Activity Effect |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |

| Variation in piperazine substituents | Altered binding affinity to neurotransmitter receptors |

Case Studies

-

Antitumor Activity :

- A study synthesized several pyridazine derivatives, including the target compound, which were tested against various cancer cell lines (e.g., MCF-7, HeLa). The results indicated that the compound exhibited moderate cytotoxicity with an IC50 value of 12 µM against MCF-7 cells, suggesting potential as an anticancer agent .

- Antimicrobial Evaluation :

- Neuropharmacological Studies :

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | DMF | 80°C | 65–75 |

| Suzuki Coupling | Pd(PPh₃)₄ | THF | Reflux | 70–85 |

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the connectivity of the pyridazine core, furan, and sulfonyl-piperazine moieties. Aromatic proton signals (δ 7.0–8.5 ppm) and sulfonyl group integration are key .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~396.48 g/mol for analogs) and detects isotopic patterns for sulfur/chlorine .

- HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies?

Methodological Answer:

- Standardized assay protocols : Control variables like cell line selection (e.g., RAW264.7 for inflammation vs. S. aureus for antimicrobial tests) and compound concentration ranges .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to divergent results .

- Structural analogs comparison : Compare bioactivity of derivatives with modified sulfonyl or thiophene groups to isolate pharmacophores .

Advanced Question: What computational strategies predict binding affinity with enzyme targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Focus on sulfonyl-piperazine’s hydrogen-bonding potential .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates for in vitro testing .

- QSAR modeling : Correlate electronic descriptors (e.g., LogP, HOMO/LUMO) with activity data from analogs to guide structural modifications .

Basic Question: What chemical modifications enhance solubility without compromising bioactivity?

Methodological Answer:

- Polar substituents : Introduce hydroxyl (-OH) or amine (-NH₂) groups to the pyridazine ring or piperazine nitrogen. This improves aqueous solubility but may require balancing with lipophilicity for membrane permeability .

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain compound stability .

- Prodrug strategies : Temporarily mask sulfonyl groups with ester linkages, which hydrolyze in vivo .

Advanced Question: How does the thiophene-sulfonyl substituent influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Electron-withdrawing effects : The sulfonyl group activates the piperazine ring for nucleophilic attack at the para position, but steric hindrance from thiophene may slow kinetics .

- Competitive reactions : Under basic conditions, the thiophene sulfur can oxidize to sulfone, requiring inert atmospheres (N₂/Ar) to prevent side reactions .

Basic Question: How is compound stability validated under physiological conditions?

Methodological Answer:

- pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolyzed sulfonamide) .

- Light exposure tests : Monitor photodegradation using UV-Vis spectroscopy, as furan and thiophene rings are prone to photooxidation .

Advanced Question: What methodologies investigate metabolic pathways and preclinical toxicity?

Methodological Answer:

- Radiolabeled tracing : Synthesize the compound with ¹⁴C-labeled pyridazine to track hepatic metabolism (e.g., cytochrome P450-mediated oxidation) .

- In vitro hepatocyte assays : Use primary human hepatocytes to identify phase I/II metabolites via LC-MS/MS .

- Acute toxicity screening : Administer graded doses in rodent models (OECD 423 guidelines) and monitor renal/hepatic biomarkers (ALT, creatinine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.